
(4,4-Dimethyloxetan-2-YL)methanol
Overview
Description
(4,4-Dimethyloxetan-2-YL)methanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyloxetan-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-1-(oxiran-2-yl)propan-2-ol under acidic conditions . The reaction is carried out by treating the precursor with a strong acid, such as sulfuric acid, at elevated temperatures to promote the formation of the oxetane ring.
Another synthetic route involves the use of 4,4-dimethyl-2-hydroxymethyloxetane as a starting material. This compound can be prepared by the reaction of 2-methyl-2-propen-1-ol with formaldehyde in the presence of a base, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyloxetan-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxetane ring can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Dimethyloxetan-2-YL)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,4-Dimethyloxetan-2-YL)methanol involves its interaction with specific molecular targets and pathways . The oxetane ring can undergo ring-opening reactions, which can be exploited in synthetic chemistry to introduce functional groups at specific positions. Additionally, the compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
(4,4-Dimethyloxetan-2-YL)methanol can be compared with other oxetane derivatives and cyclic ethers .
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Similar Compounds
- 2-Oxetanemethanol
- 4,4-Dimethyl-2-hydroxymethyloxetane
- 2-Methyl-2-propen-1-ol
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Uniqueness
- The presence of two methyl groups at the 4-position of the oxetane ring imparts unique steric and electronic properties to this compound, distinguishing it from other oxetane derivatives.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
Biological Activity
(4,4-Dimethyloxetan-2-YL)methanol is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxetane ring structure, which contributes to its unique chemical reactivity and biological interactions. The compound's molecular formula is , and it has been identified as a potential ligand in various enzyme inhibition studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group in the structure plays a crucial role in forming hydrogen bonds, which enhances binding affinity to target proteins. This interaction can modulate enzyme activity, leading to various biological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases associated with neurodegenerative diseases such as Parkinson's disease. Specifically, it targets LRRK2 (Leucine-rich repeat kinase 2), which is implicated in neuroinflammation and neuronal cell death .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .
Biological Activity and Case Studies
Recent research has highlighted the biological activity of this compound through various experimental models. Below are summarized findings from notable studies:
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Neurological Disorders : Its role as an LRRK2 inhibitor positions it as a candidate for treating Parkinson's disease and other tauopathies characterized by hyperphosphorylated tau protein.
- Antibacterial Activity : The structural similarities to known antibacterial agents suggest that this compound could be further explored for its efficacy against bacterial infections.
- Drug Development : As an intermediate in pharmaceutical synthesis, this compound can facilitate the development of new therapeutic agents targeting various diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (4,4-Dimethyloxetan-2-YL)methanol, and how can purity be optimized?
- Methodology : Synthesis often involves oxetane ring formation via acid-catalyzed cyclization of diols or epoxide intermediates. Purity optimization includes recrystallization (e.g., ethanol as in ) and chromatographic purification (e.g., column chromatography in ). For example, methanol reflux with sulfuric acid is a common step for esterification, though adjustments in reaction time and acid concentration may improve yield .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) for stereochemical analysis (e.g., distinguishing oxetane substituents), Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl and oxetane ring vibrations). Structural analogs in and were characterized using these methods .
Q. How is the antiplasmodial activity of this compound evaluated experimentally?
- Methodology : Bioactivity assays against Plasmodium falciparum strains (e.g., D6 and W2) using serial dilutions to determine IC₅₀ values. Methanol extracts often show higher activity due to polar compound solubility (e.g., IC₅₀ = 5.45 µg/mL for methanol vs. 15.93 µg/mL for DCM in ). Dose-response curves and cytotoxicity controls are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell antiplasmodial tests). For instance, discrepancies in IC₅₀ values may arise from solvent polarity () or impurity interference. Statistical meta-analysis and replication studies are critical, as highlighted in ’s qualitative research framework .
Q. What experimental strategies isolate bioactive derivatives while minimizing structural degradation?
- Methodology : Use mild eluents in High-Performance Liquid Chromatography (HPLC) to preserve labile functional groups. For example, isolated a novel oxetane derivative using gradient elution with methanol-water mixtures. Stabilizing agents (e.g., antioxidants) during extraction can prevent oxidation .
Q. How does solvent selection during extraction impact yield and bioactivity of this compound?
- Methodology : Solvent polarity directly affects compound solubility. Methanol (high polarity) extracts polar bioactive molecules effectively, as seen in , while DCM may recover non-polar analogs. A solvent optimization table is recommended:
Solvent | Polarity Index | Yield (%) | IC₅₀ (µg/mL) |
---|---|---|---|
Methanol | 6.6 | 12.3 | 5.45 |
DCM | 3.1 | 8.7 | 15.93 |
Data adapted from . |
Q. Safety and Compliance
Q. What safety protocols are essential when handling this compound in lab settings?
- Methodology : Use PPE (gloves, goggles, lab coats) and fume hoods to avoid dermal/ocular exposure. Waste must be segregated and disposed via certified agencies, as emphasized in . Spill protocols should include neutralization with inert absorbents .
Q. Data and Analysis
Q. How can computational modeling complement experimental studies on this compound’s reactivity?
- Methodology : Density Functional Theory (DFT) simulations predict reaction pathways (e.g., oxetane ring stability under acidic conditions). Molecular docking can identify bioactivity mechanisms, as suggested by ’s study on pyrrole derivatives .
Properties
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQJJPVGPKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484284 | |
Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-55-5 | |
Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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